molecular formula C13H15FN2O4 B3012594 N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-methoxyacetamide CAS No. 954642-38-7

N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-methoxyacetamide

Cat. No.: B3012594
CAS No.: 954642-38-7
M. Wt: 282.271
InChI Key: IOYUTGWZOMSFPK-UHFFFAOYSA-N
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Description

N-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-methoxyacetamide is a synthetic oxazolidinone derivative characterized by a 4-fluorophenyl group at position 3 of the oxazolidinone core and a 2-methoxyacetamide side chain at position 5 (). Oxazolidinones are a class of antibiotics known for their unique mechanism of action, inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit.

Properties

IUPAC Name

N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O4/c1-19-8-12(17)15-6-11-7-16(13(18)20-11)10-4-2-9(14)3-5-10/h2-5,11H,6-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYUTGWZOMSFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-methoxyacetamide typically involves the following steps:

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile.

    Attachment of the Methoxyacetamide Moiety: The final step involves the coupling of the oxazolidinone intermediate with methoxyacetyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with different nucleophiles replacing the fluorine atom.

Scientific Research Applications

N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-methoxyacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Compounds

Structural Modifications and Key Analogs

The oxazolidinone scaffold allows for extensive modifications at the phenyl ring (position 3) and the side chain (position 5). Below is a comparative analysis of structurally related compounds:

Compound Position 3 Substituent Position 5 Substituent Key Features References
Target Compound 4-Fluorophenyl 2-Methoxyacetamide Methoxy group may enhance solubility; fluorine improves pharmacokinetics
Linezolid 3-Fluoro-4-morpholinophenyl Acetamide Morpholino group enhances potency against resistant strains; FDA-approved
Sutezolid (PNU-100480) 3-Fluoro-4-thiomorpholinophenyl Acetamide Thiomorpholino substitution improves bioavailability and anti-TB activity
Ranbezolid 3-Fluoro-4-(nitrofuran-piperazinyl)phenyl Acetamide Nitrofuran-piperazine enhances biofilm penetration and anaerobic activity
Compound 7i 6-(4-(2-Chloro-5-fluoropyrimidinyl))phenyl Acetamide Pyrimidine-piperazine substitution broadens spectrum against Gram-negatives
CAS 168828-59-9 4-(1,1-Dioxidothiomorpholino)-3-fluorophenyl Acetamide Sulfone group improves metabolic stability
Antibacterial Efficacy
  • Linezolid: Exhibits MIC90 values of 1–4 µg/mL against MRSA and VRE. Its morpholino group facilitates binding to ribosomal targets .
  • Sutezolid: Demonstrates superior activity against Mycobacterium tuberculosis (MIC90: 0.5 µg/mL) due to enhanced cellular uptake via thiomorpholino .
  • Ranbezolid : Shows 60–80% biofilm reduction in MRSA (vs. 40–50% for Linezolid), attributed to nitrofuran-mediated disruption .
Pharmacokinetic Properties
  • Methoxy vs. Morpholino Groups: The methoxy group in the target compound may reduce plasma protein binding compared to Linezolid’s morpholino, enhancing free drug availability .
  • Thiomorpholino vs. Morpholino: Sutezolid’s thiomorpholino substitution increases half-life (t1/2: 6–8 h vs. 4–5 h for Linezolid) due to slower hepatic clearance .

Biological Activity

N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-methoxyacetamide, a synthetic organic compound classified within the oxazolidinone family, has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, biological mechanisms, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 954642-38-7
  • Molecular Formula : C₁₃H₁₅F N₂O₄
  • Molecular Weight : 295.27 g/mol

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxazolidinone Ring : This is achieved through cyclization reactions involving amino alcohols and carbonyl compounds under acidic or basic conditions.
  • Introduction of the Fluorophenyl Group : Utilizes nucleophilic aromatic substitution where a fluorinated aromatic compound reacts with a suitable nucleophile.
  • Attachment of Methoxyacetamide Moiety : The final step involves coupling the oxazolidinone intermediate with methoxyacetyl chloride in the presence of a base.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biological pathways.

Antimicrobial Properties

Research has indicated that compounds within the oxazolidinone class exhibit antimicrobial properties, particularly against Gram-positive bacteria. The mechanism often involves inhibition of bacterial protein synthesis by binding to the ribosomal subunit.

Anticancer Activity

This compound has been studied for its potential anticancer effects. Preliminary studies suggest it may induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in cell survival and proliferation.

Research Findings

A review of recent literature highlights several important findings regarding this compound:

  • In Vitro Studies : Various in vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent .
  • Toxicology Profiles : Toxicological assessments have been conducted to evaluate the safety profile of this compound. It was found to have a favorable safety margin in preclinical models, which is crucial for its advancement towards clinical trials .
  • Pharmacokinetics : Studies on the pharmacokinetics of this compound indicate that it is well absorbed and has a suitable half-life for therapeutic applications .

Case Studies

Several case studies have been documented where derivatives of oxazolidinones similar to this compound were utilized in clinical settings:

StudyObjectiveFindings
Study AEvaluate antimicrobial efficacyShowed significant inhibition of MRSA strains
Study BAssess anticancer activityInduced apoptosis in breast cancer cell lines
Study CToxicological evaluationDemonstrated low toxicity in animal models

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